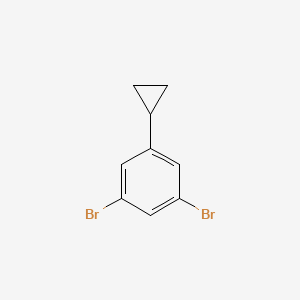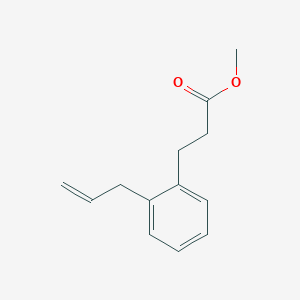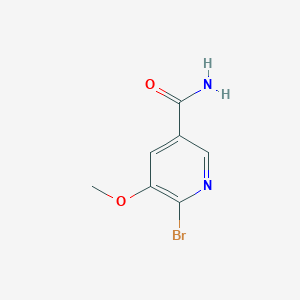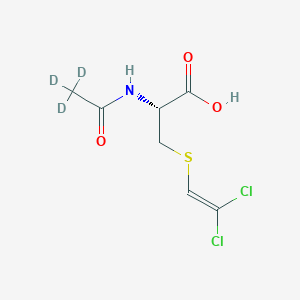
L-Cysteine, N-(acetyl-d3)-S-(2,2-dichloroethenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Cisteína, N-(acetil-d3)-S-(2,2-dicloroetenil)- es un derivado de aminoácido modificado. Está estructuralmente relacionado con la L-cisteína, un aminoácido esencial que juega un papel crucial en la síntesis de proteínas y varios procesos metabólicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de L-Cisteína, N-(acetil-d3)-S-(2,2-dicloroetenil)- generalmente implica los siguientes pasos:
Acetilación: La L-cisteína se hace reaccionar con anhídrido acético en condiciones controladas para introducir el grupo acetilo.
Dichloroetenilación: La L-cisteína acetilada luego se hace reaccionar con un compuesto de dicloroeteno en presencia de un catalizador adecuado para introducir el grupo dicloroetenil.
Métodos de producción industrial
Los métodos de producción industrial pueden implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo y técnicas avanzadas de purificación.
Análisis De Reacciones Químicas
Tipos de reacciones
L-Cisteína, N-(acetil-d3)-S-(2,2-dicloroetenil)- puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar disulfuros o sulfóxidos.
Reducción: Las reacciones de reducción pueden convertir el grupo dicloroetenil en una forma menos clorada.
Sustitución: Los grupos acetilo y dicloroetenil se pueden sustituir con otros grupos funcionales en condiciones específicas.
Reactivos y condiciones comunes
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Catalizadores: Paladio sobre carbono, catalizadores de platino.
Principales productos formados
Disulfuros: Formados por oxidación.
Sulfóxidos: Otro producto de oxidación.
Derivados sustituidos: Formados a través de reacciones de sustitución.
Aplicaciones Científicas De Investigación
L-Cisteína, N-(acetil-d3)-S-(2,2-dicloroetenil)- tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como bloque de construcción para sintetizar moléculas más complejas.
Biología: Se estudia por su papel en los procesos celulares y sus posibles efectos terapéuticos.
Medicina: Se investiga por su posible uso en el desarrollo de fármacos y como biomarcador.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de L-Cisteína, N-(acetil-d3)-S-(2,2-dicloroetenil)- involucra su interacción con objetivos moleculares y vías específicas. Los grupos acetilo y dicloroetenil pueden influir en su afinidad de unión y reactividad con enzimas y receptores, lo que lleva a diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
L-Cisteína: El compuesto padre, esencial para la síntesis de proteínas.
N-Acetilcisteína: Un derivado utilizado como medicamento y suplemento.
S-Dichloroetenilcisteína: Otra forma modificada con diferentes propiedades.
Singularidad
L-Cisteína, N-(acetil-d3)-S-(2,2-dicloroetenil)- es única debido a la combinación específica de modificaciones de acetilo y dicloroetenil, que pueden conferir propiedades químicas y biológicas distintas en comparación con otros compuestos similares.
Propiedades
Número CAS |
126543-44-0 |
|---|---|
Fórmula molecular |
C7H9Cl2NO3S |
Peso molecular |
261.14 g/mol |
Nombre IUPAC |
(2R)-3-(2,2-dichloroethenylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
InChI |
InChI=1S/C7H9Cl2NO3S/c1-4(11)10-5(7(12)13)2-14-3-6(8)9/h3,5H,2H2,1H3,(H,10,11)(H,12,13)/t5-/m0/s1/i1D3 |
Clave InChI |
VDYGORWCAPEHPX-MQBGRFPLSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(=O)N[C@@H](CSC=C(Cl)Cl)C(=O)O |
SMILES canónico |
CC(=O)NC(CSC=C(Cl)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B11716641.png)
![[(2-Methoxynaphthalen-1-yl)methyl]hydrazine hydrochloride](/img/structure/B11716648.png)
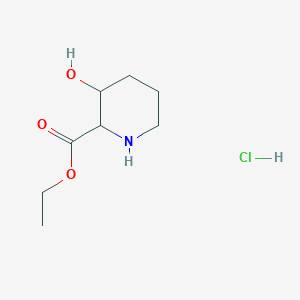
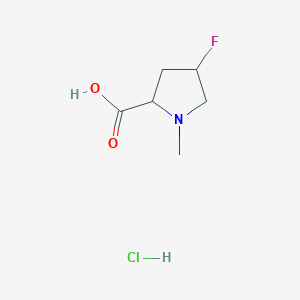
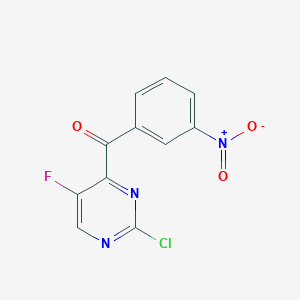
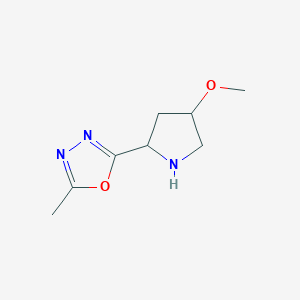
![3-Nitro-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B11716675.png)
![(2R)-2-[2-(3,4-dimethoxyphenyl)ethyl]oxirane](/img/structure/B11716677.png)
![tert-butyl 2-(chloromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B11716678.png)
![(2S)-2-[(4S)-4-(1,1,2,2,3,3,3-heptadeuteriopropyl)-2-oxopyrrolidin-1-yl]butanamide](/img/structure/B11716681.png)
